![molecular formula C23H15F2NO2 B2524840 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-40-8](/img/structure/B2524840.png)
3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound suggests potential for increased stability and activity, as fluorine is known to modulate the biological properties of pharmaceuticals.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One efficient approach is the one-pot reaction from N-acyl-o-aminobenzophenones using NaH as a base, as described in the synthesis of 4-phenylquinolin-2(1H)-one derivatives . This method provides good yields and can be further modified to introduce alkyl groups through alkylation reactions. Although the specific synthesis of "3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one" is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving fluorinating reagents like Selectfluor in an Ag(I)-catalyzed one-pot synthesis .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be further functionalized with various substituents. The crystal structure of a related compound, 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been determined, showing that it crystallizes in the orthorhombic space group and forms centrosymmetric dimers via intermolecular hydrogen bonds . This information suggests that "3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one" may also exhibit interesting crystalline properties and intermolecular interactions, which could be explored through X-ray crystallography.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the synthesis of thioxo-dihydroquinazolinones . The presence of fluorine atoms in the compound of interest may influence its reactivity, potentially making it a good candidate for nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of fluorine. The compound could also participate in other typical reactions of quinolines, such as alkylation, acylation, and sulfonation, depending on the reaction conditions and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one" would likely include high stability and lipophilicity due to the fluorine substituents. The compound's solubility, melting point, and boiling point would be influenced by the presence of the aromatic system and the specific substituents. The spectroscopic properties, such as IR and NMR, would provide insights into the functional groups present and the overall molecular conformation . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
- Quinoline derivatives, including those similar to 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, are known for their efficient fluorescence properties. These compounds are widely used in biochemistry and medicine for studying various biological systems, showing potential as DNA fluorophores and as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antitumor and Antimicrobial Applications
- A study discussed the synthesis and in vitro evaluation of 4-oxo-3,4-dihydroquinazoline derivatives, including compounds with chlorophenyl or fluorophenyl groups, for their potential anti-inflammatory and analgesic activities, indicating a broad scope for medicinal chemistry applications (Farag et al., 2012).
- Fluoroquinolones, including derivatives of 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, represent a major class of antibacterial agents. A particular study designed m-aminophenyl groups as N-1 substituents of quinolones, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Optical and Electronic Properties
- The isoquinolinone derivative, a similar compound, demonstrated dual fluorescence emission, dependent on solvent conditions. This unique property arises from the existence of two valence tautomers, offering significant potential for sensor and optoelectronic applications (Craig et al., 2009).
Pharmacological Applications
- Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and showed promising antitumor activities against various cancer cell lines in vitro. This highlights the potential of fluoroquinoline derivatives in developing new anticancer agents (Fang et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c24-17-9-5-15(6-10-17)13-26-14-20(22(27)16-7-11-18(25)12-8-16)23(28)19-3-1-2-4-21(19)26/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKPHAVVJFIKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

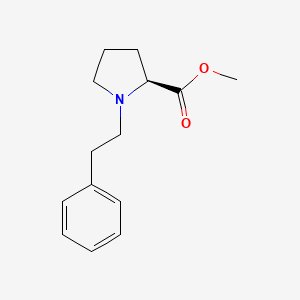
![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)
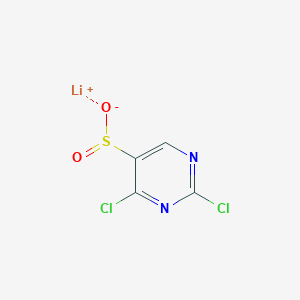
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)
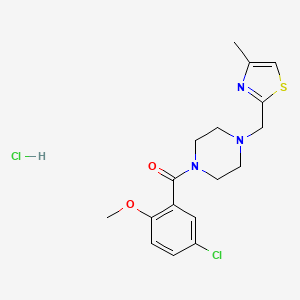
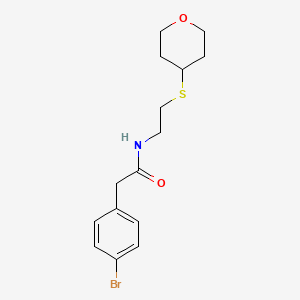
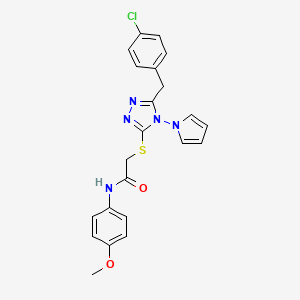
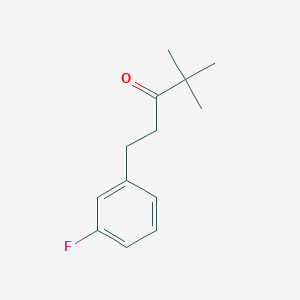
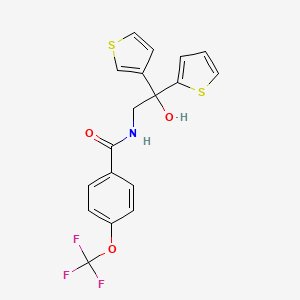
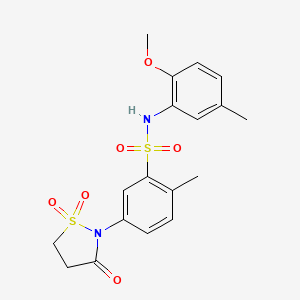

![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)
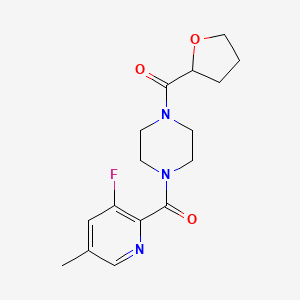
![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)